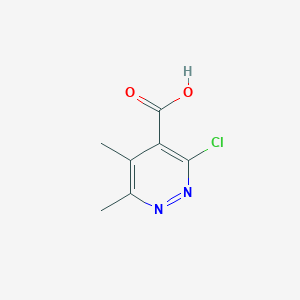

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-5,6-dimethylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYMZKOJCPTLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

An In-depth Technical Guide

Abstract: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful application, particularly in drug development where these parameters govern a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide provides a comprehensive framework for the full physicochemical characterization of this molecule. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols, explaining the causal-driven logic behind methodological choices. This document is intended for researchers, medicinal chemists, and formulation scientists, serving as a robust template for the empirical determination of critical properties such as acid dissociation constant (pKa), melting point (Tm), solubility, lipophilicity (LogP), and spectral characteristics.

Introduction: The Imperative of Physicochemical Profiling

The pyridazine scaffold is a privileged heterocycle in drug discovery, present in numerous compounds with diverse biological activities. The addition of a carboxylic acid functional group introduces a critical ionization center, profoundly influencing the molecule's behavior in biological systems.[2] Physicochemical properties such as solubility, lipophilicity, and pKa are not merely data points; they are the primary determinants of a drug's pharmacokinetic behavior.[1] For instance, a compound's pKa dictates its charge state at physiological pH (typically ~7.4), which in turn controls its ability to cross lipid membranes and its solubility in aqueous environments like blood plasma.[3] Therefore, early and accurate characterization of these properties is essential for rational drug design, enabling scientists to prioritize candidates and optimize molecular structures for improved "druggability".[1][4] This guide establishes the authoritative methodologies for elucidating these key parameters for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Molecular Identity and Predicted Structural Characteristics

A foundational analysis begins with the molecule's basic identity and predicted spectral features derived from its structure. These predictions serve as a benchmark for the experimental data that will be acquired.

Table 1: Core Molecular Identifiers

| Property | Value |

| IUPAC Name | 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Canonical SMILES | CC1=C(C(=NN=C1)Cl)C(=O)O |

Predicted Spectroscopic Fingerprints

Prior to empirical analysis, the molecular structure allows for the prediction of key spectral features. This is an essential step for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (-CH₃) at the C5 and C6 positions will likely appear as distinct singlets in the aliphatic region (δ 2.0-2.5 ppm). The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent and concentration.[5]

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. Key predicted signals include the carbonyl carbon (C=O) of the carboxylic acid, which will be the most downfield signal (δ > 160 ppm).[6] The two methyl carbons will appear in the upfield region (δ 15-25 ppm), and the four carbons of the pyridazine ring will be in the aromatic region (δ 120-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp peak corresponding to the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[7]

-

UV-Vis Spectroscopy: The pyridazine ring contains a conjugated π-system.[8] Therefore, the molecule is expected to absorb UV radiation. The exact absorption maximum (λmax) depends on the solvent, but electronic transitions for such heterocyclic systems typically occur in the 200-400 nm range.[9][10]

Determination of Key Physicochemical Properties

This section details the authoritative experimental protocols for determining the most critical physicochemical parameters. The rationale behind each method is explained to provide a deeper understanding of the process.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expert Rationale: The pKa is arguably the most important physicochemical property for an ionizable drug candidate. It defines the pH at which 50% of the molecule is in its ionized form. For a carboxylic acid, the carboxylate anion is significantly more water-soluble than the neutral acid. The pKa value is critical for predicting solubility in the gut, absorption, and interaction with biological targets.[3] Potentiometric titration is the gold-standard method due to its high precision and accuracy.[11][12] It directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.[13]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13] This ensures the accuracy of all subsequent pH measurements.

-

Sample Preparation: Accurately weigh and dissolve the compound to a known concentration (e.g., 1-10 mM).[12] Due to the predicted low aqueous solubility of the neutral form, a co-solvent such as methanol or DMSO may be required. The resulting pKa is an apparent pKa (pₐKa) specific to that solvent system.

-

Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH). Carbon dioxide from the air can dissolve to form carbonic acid, which would interfere with the titration of our weak acid.[11]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[3] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Execution: Add the NaOH titrant in small, precise increments using a calibrated burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume of titrant at this point is V(eq).

-

pKa Calculation: The pKa is the pH at the half-equivalence point. Calculate this by finding the pH on the curve that corresponds to exactly half the volume of the equivalence point (V(eq)/2).[13] At this point, the concentrations of the protonated acid and the deprotonated carboxylate are equal.

Melting Point (Tm) by Differential Scanning Calorimetry (DSC)

Expert Rationale: The melting point is a fundamental thermal property that provides information on purity and the energetic stability of the crystal lattice.[14] A sharp melting peak typically indicates a highly pure crystalline substance, whereas a broad peak often suggests the presence of impurities or multiple crystalline forms (polymorphs).[15] DSC is the preferred method as it is highly sensitive, requires only a small amount of sample, and provides both the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).[16]

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. savemyexams.com [savemyexams.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. agilent.com [agilent.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. torontech.com [torontech.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

solubility data for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid in organic solvents

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CAS: 93824-72-7). As a functionalized pyridazine derivative featuring both lipophilic substituents (chloro, dimethyl) and a hydrophilic, ionizable moiety (carboxylic acid), this compound exhibits complex solvation behavior critical for process chemistry, purification, and bioavailability studies.

While specific thermodynamic tables for this exact intermediate are often proprietary, this guide synthesizes data from structural homologs (e.g., pyrimidine-4-carboxylic acid, pyridazinones) to establish a predictive solubility baseline . It further details a self-validating Isothermal Saturation Protocol to generate precise in-house data, supported by thermodynamic modeling (Apelblat/van’t Hoff) required for regulatory filing.

Key Findings & Recommendations:

-

Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended vehicles for stock solution preparation (

mg/mL predicted). -

Process Solvents: Lower alcohols (Ethanol, Methanol) act as intermediate solvents with strong temperature dependence, ideal for recrystallization.

-

Anti-Solvents: Water (at acidic pH) and non-polar hydrocarbons (Hexane, Heptane) are effective anti-solvents for precipitation and yield maximization.

Structural Analysis & Solubility Prediction

The solubility profile of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is dictated by the competition between its polar heteroaromatic core and its substituents.

-

Pyridazine Core: High polarity due to the 1,2-diazine ring (dipole moment).

-

C4-Carboxylic Acid: Dominates the solubility landscape. It allows for hydrogen bond dimerization in non-polar solvents and ionization in basic aqueous media.

-

C3-Chloro & C5,6-Dimethyl: These groups add lipophilicity (

increase), slightly improving solubility in chlorinated solvents (DCM, Chloroform) compared to unsubstituted pyridazine acids.

Predictive Solubility Benchmarks (Based on Structural Analogs)

Data derived from homologous Pyrimidine-4-carboxylic acid and Pyridazinone derivatives [1, 2].

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Solvation |

| Dipolar Aprotic | DMSO | High (>20 mg/mL) | Disruption of acid dimers; strong dipole-dipole interaction. |

| Dipolar Aprotic | DMF | High (~15-20 mg/mL) | Similar to DMSO; excellent for synthetic reactions. |

| Polar Protic | Ethanol | Low-Moderate (<1 mg/mL @ 25°C) | H-bonding exists, but crystal lattice energy dominates at RT. |

| Aqueous (Neutral) | PBS (pH 7.2) | Moderate (~1 mg/mL) | Ionization of carboxylate ( |

| Aqueous (Acidic) | Water (pH < 3) | Insoluble (<0.1 mg/mL) | Protonated acid form precipitates (Purification mechanism). |

| Non-Polar | Hexane | Negligible | Lack of specific interactions to overcome lattice energy. |

Experimental Protocol: Isothermal Saturation Method

To generate regulatory-grade solubility data (mole fraction

Workflow Diagram

Step-by-Step Methodology

-

Preparation: Add excess 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

) for 24–48 hours.-

Validation: Ensure solid phase is visible throughout. If the solution clears, add more solid.

-

-

Phase Separation: Stop stirring and allow the suspension to settle for 2 hours at temperature

. -

Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (compatible with organic solvents).

-

Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC-UV (typically

nm for pyridazines). -

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling & Data Analysis

For process optimization (e.g., cooling crystallization), experimental data should be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for pyridazine derivatives [3].

The Modified Apelblat Model

Use this model to interpolate solubility at unmeasured temperatures:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2][3][4]

- : Empirical constants derived from regression analysis of your experimental data.

Thermodynamic Dissolution Parameters

To understand the driving forces (enthalpy vs. entropy), calculate the apparent thermodynamic functions using the van't Hoff analysis :

-

Enthalpy of Solution (

):-

Insight: A positive

indicates endothermic dissolution (solubility increases with temperature), which is typical for this class of compounds in organic solvents.

-

-

Gibbs Free Energy (

):

Application Logic:

-

If

: The process is energy-consuming. Higher temperatures significantly boost solubility (ideal for recrystallization). -

If

: The dissolution is entropy-driven (disorder increases).

Purification Strategy: The "Water-Enhanced" Phenomenon

A critical insight for carboxylic acids in organic solvents is the "Water-Enhanced Solubility" effect [4].

-

Mechanism: In pure organic solvents (like ethyl acetate), carboxylic acids often form stable cyclic dimers, limiting solubility.

-

Effect of Water: Adding small amounts of water to the organic phase can break these dimers, initially increasing solubility.

-

Purification Workflow:

-

Dissolve crude intermediate in hot Ethanol or Ethyl Acetate.

-

Add Water gradually.

-

Observation: Solubility may initially rise, but as water percentage increases, the hydrophobic chloro/methyl groups force precipitation.

-

Result: High purity crystals of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

-

References

-

Cayman Chemical. (2022).[5] Pyrimidine-4-Carboxylic Acid Product Information. Link

-

Bhat, M. A., et al. (2022).[6] Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Biochemistry & Pharmacology. Link

-

Wang, J., et al. (2017).[7] Thermodynamic Modelling for Solubility of 5-Chloro-1-methyl-4-nitroimidazole in Eleven Organic Solvents. J. Chem. Thermodynamics.[7] Link[7]

-

Starr, J. N., & King, C. J. (1991).[8] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research. Link

-

PubChem. (2025).[9][10] 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor Data). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. physchemres.org [physchemres.org]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 9. 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile | C7H6ClN3 | CID 334016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid: Synthesis, Properties, and Applications

Introduction

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific, yet not widely cataloged, derivative: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid . Due to its nascent status in chemical literature and supplier catalogs, this document serves as a foundational technical resource for researchers and drug development professionals. It provides a proposed synthetic pathway from a known precursor, predicted physicochemical properties, and a discussion of its potential applications, grounded in the established roles of related heterocyclic compounds in drug discovery.

The presence of a carboxylic acid group, a chloro substituent, and a dimethylated pyridazine core suggests this molecule could be a valuable building block for creating novel chemical entities with tailored pharmacological profiles. Carboxylic acids are crucial for interacting with biological targets, though their properties sometimes necessitate replacement with bioisosteres to optimize pharmacokinetic profiles.[4][5][6][7][8]

Chemical Identity and Nomenclature

While a unique CAS Registry Number for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid has not been identified in common chemical databases, we can define its structure and predict its properties. A logical precursor, 3-chloro-5,6-dimethylpyridazine-4-carbonitrile , is commercially available and provides a clear starting point for synthesis.

Table 1: Chemical Identifiers for the Precursor and Predicted Identifiers for the Target Compound

| Identifier | 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor) | 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (Target) |

| CAS Number | 93824-72-7 | Not Assigned |

| Molecular Formula | C₇H₆ClN₃ | C₇H₇ClN₂O₂ |

| Molecular Weight | 167.60 g/mol | 186.59 g/mol |

| IUPAC Name | 3-chloro-5,6-dimethylpyridazine-4-carbonitrile | 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid |

| SMILES | CC1=C(C(=NN=C1)Cl)C#N | CC1=C(C(=NN=C1)Cl)C(=O)O |

| InChI | InChI=1S/C7H6ClN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3 | InChI=1S/C7H7ClN2O2/c1-4-5(2)9-8-6(7(11)12)3-10-4/h1-2H3,(H,11,12) |

Proposed Synthesis: Hydrolysis of the Nitrile Precursor

The most direct and established method to synthesize the target carboxylic acid is through the hydrolysis of the corresponding nitrile. This transformation can be achieved under either acidic or basic conditions.[9][10][11][12][13] The choice between acid or base catalysis may depend on the stability of the starting material and the desired workup procedure.

Synthetic Workflow Diagram

Caption: Proposed synthetic routes to 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a generalized procedure based on established methods for the hydrolysis of heterocyclic nitriles.[12][14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (1.0 eq) in a mixture of ethanol and 6M aqueous hydrochloric acid (1:1 v/v).

-

Heating: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it may be the desired product. Filter the solid and wash with cold water.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to approximately 3-4 with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is the crude carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Base-Catalyzed Hydrolysis

This alternative protocol involves the formation of a carboxylate salt followed by acidification.[12]

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.5 eq, 10 M).

-

Heating: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of 3-4 with concentrated hydrochloric acid. A precipitate should form.

-

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. These values are calculated based on its chemical structure and can guide experimental design and formulation efforts.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 186.59 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption.[15] |

| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, which is often a good balance for cell permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good potential for oral bioavailability.[15] |

| pKa (acidic) | ~3.5 - 4.5 | Typical for a carboxylic acid, indicating it will be ionized at physiological pH. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be beneficial for target binding. |

Potential Applications in Research and Drug Development

The structural motifs of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid suggest several avenues for its application in medicinal chemistry and materials science.

Scaffold for Novel Therapeutics

Pyridazine and pyridazinone derivatives are known to possess a broad spectrum of pharmacological activities.[1][2][3] The title compound can serve as a versatile intermediate for the synthesis of more complex molecules targeting:

-

Inflammation and Pain: As a potential precursor to novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Oncology: The pyridazine core is found in some anti-cancer agents.

-

Infectious Diseases: Certain pyridazine derivatives have shown antimicrobial activity.[2]

The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, to generate libraries of new compounds for high-throughput screening.

Role as a Carboxylic Acid Bioisostere Precursor

While the carboxylic acid group is often essential for target binding, it can sometimes lead to poor pharmacokinetic properties.[4][5] This molecule can be a starting point for developing bioisosteric replacements, where the carboxylic acid is converted to other functional groups (like tetrazoles or oxadiazoles) that mimic its acidic and hydrogen-bonding properties but have improved metabolic stability or cell permeability.[6][7][8]

Safety and Handling

No specific toxicity data is available for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. However, based on its structure and the properties of related compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Precursor Safety: The nitrile precursor, 3-chloro-5,6-dimethylpyridazine-4-carbonitrile, should be handled with care, as organic nitriles can be toxic.

Conclusion

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents an unexplored but promising chemical entity for researchers in drug discovery and materials science. Although not commercially available, its synthesis from a known precursor via well-established hydrolysis reactions is highly feasible. Its predicted physicochemical properties suggest it is a viable starting point for developing new molecules with potential therapeutic applications. This guide provides the foundational knowledge needed to synthesize, characterize, and utilize this compound in future research endeavors.

References

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. Hydrolysis of Nitriles | Study Prep in Pearson+ [pearson.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 15. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid stands out as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom, two methyl groups, and a carboxylic acid, offers multiple points for molecular derivatization, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the plausible synthetic pathways for this key molecule, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature. We will delve into the strategic considerations for each synthetic step, from the construction of the core pyridazine ring to its targeted functionalization.

Strategic Disconnection and Proposed Synthetic Pathways

A direct, one-pot synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is not readily found in the literature. Therefore, a multi-step approach is necessary. A logical retrosynthetic analysis suggests that the final modifications could involve either the introduction of the chlorine atom or the carboxylic acid group. Based on known reactivity patterns of pyridazine systems, a more feasible strategy involves the initial construction of a polysubstituted pyridazinone ring, followed by sequential chlorination and oxidation.

Two primary pathways are proposed and will be explored in this guide:

-

Pathway A: The Trimethyl-pyridazinone Route. This is considered the more promising approach. It commences with the synthesis of a 4,5,6-trimethylpyridazin-3(2H)-one intermediate. This key building block then undergoes chlorination to introduce the C3-chloro substituent, followed by a selective oxidation of the C4-methyl group to the desired carboxylic acid.

-

Pathway B: The Carboxy-pyridazinone Route. This alternative pathway involves the initial formation of a pyridazinone ring already bearing the C4-carboxylic acid moiety. Subsequent steps would then focus on the introduction of the C3-chloro group.

This guide will primarily focus on the detailed elaboration of Pathway A, as it aligns more closely with established and predictable chemical transformations on the pyridazine core.

Pathway A: The Trimethyl-pyridazinone Route - A Detailed Exposition

This synthetic strategy is broken down into three key stages:

-

Stage 1: Synthesis of 4,5,6-trimethylpyridazin-3(2H)-one.

-

Stage 2: Chlorination to 3-Chloro-4,5,6-trimethylpyridazine.

-

Stage 3: Selective Oxidation to 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Stage 1: Synthesis of 4,5,6-trimethylpyridazin-3(2H)-one

The cornerstone of this synthesis is the construction of the pyridazinone ring. The most common and versatile method for this is the condensation of a γ-keto acid with hydrazine.[1]

Core Principle: The reaction proceeds via the formation of a hydrazone intermediate from the ketone functionality of the γ-keto acid, followed by an intramolecular cyclization and dehydration to yield the stable six-membered dihydropyridazinone ring. Subsequent aromatization, if not spontaneous, can be achieved to furnish the pyridazinone.

Experimental Protocol (Proposed):

-

Synthesis of the γ-Keto Acid Precursor (3,4-dimethyl-5-oxohexanoic acid): This precursor can be synthesized through various established organic methodologies, such as the acylation of a suitable enolate or a Stork enamine reaction. A plausible approach involves the reaction of the enolate of methyl propionate with 2-methyl-3-oxobutanoyl chloride.

-

Cyclization with Hydrazine Hydrate:

-

Dissolve the synthesized 3,4-dimethyl-5-oxohexanoic acid in a suitable solvent, such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (typically 1.1-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for several hours (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol or acetic acid are commonly used as they are polar enough to dissolve the reactants and facilitate the reaction without interfering with the cyclization process.

-

Hydrazine Hydrate: This is the most common and cost-effective source of hydrazine for this type of condensation.

-

Reflux Conditions: The elevated temperature is necessary to drive the condensation and subsequent dehydration steps to completion.

Visualization of Stage 1:

Sources

Technical Guide: Sourcing & Validation of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

CAS: 1934407-26-7 | Molecular Formula: C₇H₇ClN₂O₂ | M.W.: 186.59 g/mol [1][2]

Part 1: Executive Summary & Strategic Importance

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is a critical heterocyclic building block, primarily utilized in the synthesis of Positive Allosteric Modulators (PAMs) for the Muscarinic Acetylcholine Receptor M4 , a target for treating schizophrenia and Alzheimer's disease.[1][2] Its structural rigidity and specific halogenation pattern make it a high-value scaffold for structure-activity relationship (SAR) studies in central nervous system (CNS) drug discovery.[1][2]

Sourcing Challenge: Commercial availability of the free acid (CAS 1934407-26-7) is often intermittent compared to its nitrile precursor.[1][2] High-purity sourcing requires a dual strategy: validating direct suppliers or performing a controlled hydrolysis of the more abundant carbonitrile.[1][2]

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream coupling reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling), the sourced material must meet strict CQAs.[2]

Structural Specifications

| Attribute | Specification | Rationale |

| Appearance | White to Off-white Solid | Discoloration (yellow/brown) indicates oxidative degradation or residual metal catalysts.[1][2] |

| Purity (HPLC) | ≥ 97.0% (a/a) | Impurities >3% can poison Pd-catalysts in subsequent cross-coupling steps.[1][2] |

| Identity | ¹H-NMR, MS (ESI-) | Must confirm 5,6-dimethyl pattern to rule out the 3,6-dimethyl regioisomer. |

| Water Content | ≤ 1.0% w/w | Excess moisture interferes with activation reagents (e.g., HATU, SOCl₂).[3] |

| Residual Nitrile | ≤ 0.5% | Unreacted precursor (CAS 93824-72-7) competes in nucleophilic substitutions.[1][2] |

Impurity Profiling

Understanding the synthetic origin allows for targeted impurity detection.[1][2][3]

-

Impurity A (Precursor): 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile.[1][2] Origin: Incomplete hydrolysis.[1][2][3]

-

Impurity B (Hydrolysis Intermediate): 3-Chloro-5,6-dimethylpyridazine-4-carboxamide.[1][2] Origin: Partial hydrolysis.[1][2][3]

-

Impurity C (Regioisomer): 3-Chloro-4,6-dimethylpyridazine-5-carboxylic acid.[1][2] Origin: Incorrect cyclization during ring formation.[1][3]

Part 3: Sourcing Strategy & Vendor Qualification

Do not rely on a single catalog listing. Use a Tiered Sourcing Protocol to mitigate supply chain risks.[1][2][3]

Tier 1: Direct Acquisition (CAS 1934407-26-7)[1][2]

-

Primary Vendors: Specialized heterocyclic suppliers (e.g., BLD Pharm, Leyan, AA Blocks).[3]

-

Qualification: Request a batch-specific H-NMR before shipment.[1][2] Look for the distinct methyl singlets at ~2.6 ppm and ~2.8 ppm (solvent dependent) and absence of the nitrile peak in IR (~2230 cm⁻¹).[3]

Tier 2: Precursor Conversion (The "Make" Strategy)

If the acid is out of stock, purchase the Nitrile (CAS 93824-72-7) and perform a controlled hydrolysis.[1][2] This is often more reliable and cost-effective for >100g batches.

Protocol: Nitrile to Acid Conversion

-

Dissolution: Suspend Nitrile (1 eq) in 6M HCl (10 vol).

-

Reaction: Reflux at 100°C for 4-6 hours. Monitor by HPLC.

-

Workup: Cool to 0°C. The acid precipitates. Filter and wash with cold water.[1][3]

Sourcing Decision Workflow

Figure 1: Decision tree for sourcing the target compound via direct purchase or precursor conversion.

Part 4: Analytical Validation Protocol

This protocol serves as a self-validating system.[1] Every batch received must undergo this workflow to ensure scientific integrity.

HPLC Purity Method (Reverse Phase)

Because the compound is an ionizable carboxylic acid, pH control is essential to prevent peak tailing.[2][3]

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][3]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid carbonyls).[1][2][3]

-

Acceptance Criteria: Main peak retention time (RT) consistent with standard; Purity ≥ 97%.

Identification via NMR

The ¹H-NMR spectrum is the definitive identity test.[1][2]

-

Solvent: DMSO-d₆.

-

Key Signals:

-

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1][2] Disappears on D₂O shake.

-

δ 2.65 ppm (s, 3H): Methyl group at C6.[3]

-

δ 2.48 ppm (s, 3H): Methyl group at C5 (may overlap with DMSO solvent residual signal; verify integration).[1][3]

-

Absence of: Signals in the 7.0-9.0 ppm region (would indicate loss of Cl or contamination with pyridine analogs).[1][2]

-

Analytical Logic Flow

Figure 2: Step-by-step analytical validation workflow to confirm identity and purity.

Part 5: Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridazine ring is susceptible to nucleophilic attack over long periods if exposed to moisture.[1][2]

-

Safety: Pyridazine derivatives can be irritants.[1][3] Handle in a fume hood.

-

Solubility: Soluble in DMSO, Methanol, and DMF.[3] Sparingly soluble in Dichloromethane.[1][3]

References

-

PubChem. "3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor Data)." National Library of Medicine.[1][2][3] Link[1][3]

-

BLD Pharm. "Product Data Sheet: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CAS 1934407-26-7)."[1][2][4][5] BLD Pharm Catalog. Link

-

Google Patents. "Positive allosteric modulator of muscarinic acetylcholine receptor M4 (JP2019537581A)."[1][2][3] Google Patents.[1][3] Link

-

Leyan. "3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid Reagent Specifications." Leyan Reagents. Link

Sources

- 1. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]

- 2. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]

- 3. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]

- 4. 1093414-62-0|5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1445-53-0|Ethyl 3-chloro-6-methylpyridazine-4-carboxylate|BLD Pharm [bldpharm.com]

Methodological & Application

synthesis protocols using 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid as a scaffold

Application Note: Strategic Derivatization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Executive Summary

The pyridazine core is a privileged scaffold in drug discovery, offering distinct physicochemical properties (logP modulation, H-bond accepting capacity) compared to phenyl or pyridine analogues. 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents a highly functionalized "hub" molecule. Its unique substitution pattern offers three distinct vectors for diversification:

-

C3-Chlorine: Activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings. -

C4-Carboxylic Acid: Amenable to amidation, esterification, or reduction.

-

C5/C6-Methyls: Provide lipophilic bulk and metabolic stability, blocking common metabolic soft spots.

This guide details validated protocols for transforming this scaffold into high-value library candidates, emphasizing regiocontrol and yield optimization.

Chemo-Physical Profile & Reactivity Analysis

| Property | Value / Characteristic | Implication for Synthesis |

| Molecular Formula | MW: 186.59 g/mol | |

| Electronic State | Electron-deficient heteroaromatic | Susceptible to nucleophilic attack at C3; resistant to electrophilic substitution. |

| Steric Environment | Highly Congested | The C4-COOH is flanked by C3-Cl and C5-Me. Standard amide couplings may fail; acid chloride activation is recommended. |

| Solubility | Moderate in DMSO, MeOH; Poor in non-polar | Polar aprotic solvents (DMF, NMP) are preferred for |

| pKa | ~3.5 (COOH), ~1.5 (Pyridazinium) | Zwitterionic character in neutral media can hamper reactivity. |

Mechanistic Insight: The reactivity of the C3-chlorine is significantly enhanced by the ortho-located carboxylic acid (an electron-withdrawing group, EWG) and the adjacent N2 nitrogen. However, the acidic proton of the carboxyl group can quench nucleophiles.

-

Strategic Rule: For

reactions involving basic nucleophiles (amines, alkoxides), esterify the C4-acid first or use 2.2+ equivalents of the nucleophile.

Divergent Synthesis Map

The following flowchart illustrates the logical workflow for scaffold diversification.

Figure 1: Strategic divergence from the pyridazine scaffold. The Methyl Ester is the recommended "Gateway" intermediate to avoid zwitterionic interference.

Detailed Experimental Protocols

Protocol 1: Quantitative Methyl Ester Formation (Gateway Step)

Rationale: Converting the acid to an ester prevents salt formation during subsequent nucleophilic attacks and improves solubility in organic solvents.

Materials:

-

Scaffold: 10.0 g (53.6 mmol)

-

Methanol (anhydrous): 100 mL

-

Thionyl Chloride (

): 6.0 mL (80.4 mmol, 1.5 eq)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask (RBF) with the scaffold and MeOH. Cool to 0°C (ice bath).

-

Addition: Add

dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2). -

Reflux: Remove ice bath and heat to reflux (65°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexane; Acid

, Ester -

Workup: Concentrate in vacuo to remove MeOH. Redissolve residue in DCM (100 mL), wash with Sat.

(2 x 50 mL) to neutralize residual HCl. -

Isolation: Dry organic layer (

), filter, and concentrate. -

Yield: Typically >95% as an off-white solid. No chromatography required.

Protocol 2: Diversification at C3 (Displacement of Chlorine)

Rationale: The C3 position is activated. Using the ester from Protocol 1 avoids the need for excess nucleophile.

Materials:

-

Substrate: Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (3.0 eq) -

Solvent: DMF or NMP (0.2 M concentration)

Procedure:

-

Mix: In a microwave vial or pressure tube, combine substrate, amine, and base in solvent.

-

Reaction:

-

Aliphatic Amines: Heat at 60-80°C for 2-4 hours.

-

Anilines (weaker nucleophiles): Heat at 100-120°C for 6-12 hours.

-

-

Workup: Dilute with water (5x volume). If product precipitates, filter and wash with water. If oil forms, extract with EtOAc.

-

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Expert Tip: If the nucleophile is bulky, the adjacent C4-ester and C2-nitrogen lone pair can cause steric repulsion. In stubborn cases, switch to acid catalysis (p-TsOH, n-BuOH, reflux) to protonate the ring nitrogen, making C3 more electrophilic.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: Installing aryl/heteroaryl groups at C3 creates biaryl pharmacophores.

Materials:

-

Substrate: Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate (1.0 eq)

-

Boronic Acid:

(1.5 eq) -

Catalyst:

(5 mol%) -

Base:

(3.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

-

Assembly: Add substrate, boronic acid, and catalyst. Add Dioxane and aqueous base.

-

Coupling: Heat to 90°C for 4-16 hours.

-

Scavenging: Filter through a Celite pad to remove Pd black.

-

Purification: Silica gel chromatography.

Self-Validating Check: The appearance of Pd black implies active catalyst decomposition; if the reaction stalls with Pd black visible early on, lower temperature or switch to a more stable precatalyst like XPhos Pd G3 .

Protocol 4: Direct Amidation of the C4-Carboxylic Acid

Rationale: The C4-acid is sterically hindered by the C3-Cl and C5-Me. Standard EDC/HOBt couplings often fail.

Recommended Method: Acid Chloride Route

-

Activation: Suspend Scaffold (Acid form) in DCM with catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir 2h at RT until gas evolution ceases.

-

Concentration: Evaporate volatiles strictly (removes excess oxalyl chloride).

-

Coupling: Redissolve crude acid chloride in dry THF. Add Amine (1.1 eq) and

(2.0 eq) at 0°C. -

Outcome: This method overcomes the steric barrier that hinders bulky coupling reagents like HATU.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Zwitterion formation (if using Acid) | Use the Methyl Ester intermediate (Protocol 1). |

| Hydrolysis of Ester | Basic conditions too harsh | Switch base from NaOH/KOH to DIPEA or |

| No Reaction (Amidation) | Steric hindrance at C4 | Do not use carbodiimides (EDC). Use Oxalyl Chloride activation or T3P (Propylphosphonic anhydride) in EtOAc. |

| Regioselectivity Loss | N/A | Regioselectivity is structurally enforced (only one Cl). |

References

-

Pyridazine Scaffolds in Drug Design

- )

-

Carboxylic Acid Activation Protocols

-

General Pyridazine Synthesis Context

-

Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[7]

- Source:ResearchG

- URL

-

Sources

- 1. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

nucleophilic aromatic substitution reactions of the 3-chloro group in pyridazines

Application Note: Nucleophilic Aromatic Substitution (

Executive Summary

The 3-chloropyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, GPCR ligands, and agrochemicals. Unlike its pyridine analogs, the 1,2-diazine system exhibits exceptional reactivity toward nucleophilic aromatic substitution (

This guide provides a technical roadmap for exploiting the 3-chloro position. It moves beyond textbook theory to address practical challenges: controlling regioselectivity in 3,6-dichloropyridazines, preventing hydrolysis to pyridazinones, and optimizing conditions for weak nucleophiles.

Mechanistic Foundations & Reactivity Profile

The Diazine Advantage

The reactivity of 3-chloropyridazine is driven by the low energy of its Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen atom at position 2 exerts a strong inductive (-I) and mesomeric (-M) effect, rendering the C3 position highly electrophilic.

-

Comparison: 3-chloropyridazine is significantly more reactive toward

than 2-chloropyridine or 4-chloropyridine. -

Kinetics: The reaction follows second-order kinetics (first order in substrate, first order in nucleophile), proceeding through a resonance-stabilized Meisenheimer complex.

Mechanism Visualization

The following diagram illustrates the addition-elimination pathway and the critical resonance structures that stabilize the anionic intermediate.

Figure 1: The

Critical Parameters & Optimization

Successful substitution requires balancing nucleophilicity against the risk of hydrolysis (pyridazinone formation).

Solvent & Base Selection Matrix

| Parameter | Standard Conditions | "Green" / Optimized | Notes |

| Solvent | DMF, DMSO, NMP | n-Butanol, Isopropanol | Protic solvents (alcohols) can facilitate leaving group departure via H-bonding to Cl. |

| Base | DIPEA or None | If the nucleophile is an amine, use 2.5 equiv. (excess acts as base). Avoid strong hydroxides to prevent hydrolysis. | |

| Temp | 80°C - 120°C | Microwave (100°C, 15 min) | Microwave irradiation drastically reduces reaction times and suppresses side reactions. |

| Catalyst | None | KF / Alumina | Fluoride can act as a "shuttle," temporarily forming the more reactive 3-fluoropyridazine in situ (Halex reaction). |

The "Pyridazinone Trap"

Warning: In the presence of water and hydroxide bases (NaOH/KOH), the 3-Cl group hydrolyzes to 3-OH. This tautomerizes immediately to the thermodynamically stable pyridazin-3(2H)-one (amide form), which is unreactive to further

-

Prevention: Use anhydrous solvents. Use carbonate bases or organic amines (DIPEA/TEA) instead of hydroxides.

Experimental Protocols

Protocol A: Amination of 3-Chloropyridazine (General)

Target: Synthesis of 3-(alkyl/aryl)aminopyridazines.

-

Setup: Charge a reaction vial with 3-chloropyridazine (1.0 equiv, e.g., 114 mg, 1 mmol) and anhydrous n-butanol (3 mL).

-

Addition: Add the amine nucleophile (1.2 equiv).

-

Base: Add DIPEA (2.0 equiv). Note: If the amine is a valuable intermediate, use 1.0 equiv amine + 2.0 equiv DIPEA. If amine is cheap/volatile, use 3.0 equiv amine and no DIPEA.

-

Reaction:

-

Thermal: Heat to reflux (118°C) for 4–12 hours.

-

Microwave: Seal tube. Irradiate at 120°C for 20 minutes (High Absorption setting).

-

-

Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc. Wash with sat.

and brine. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Regioselective Monosubstitution of 3,6-Dichloropyridazine

Challenge: 3,6-Dichloropyridazine is symmetric. The goal is to displace ONE chloride to form the 3-amino-6-chloro product, leaving the second chloride available for future cross-coupling (e.g., Suzuki).

Figure 2: Strategy for kinetic control to ensure monosubstitution.

Step-by-Step:

-

Dissolution: Dissolve 3,6-dichloropyridazine (1.0 equiv) in THF or Ethanol.

-

Temperature: Heat to 60°C (Do not reflux yet).

-

Controlled Addition: Add the amine (0.95 – 1.0 equiv) dropwise over 1 hour. Crucial: Keeping the nucleophile concentration low relative to the electrophile prevents bis-substitution.

-

Monitoring: Monitor by TLC/LCMS every 30 mins. Stop when the bis-product starts to appear (usually <5%).

-

Purification: The starting material (dichloro) is less polar than the mono-product. Separate via column chromatography.[1]

Protocol C: Ether Synthesis (Alkoxylation)

Target: 3-alkoxypyridazines.

-

Preparation of Nucleophile: In a separate vial, react the alcohol (R-OH) with NaH (1.1 equiv) in dry THF at 0°C to generate the alkoxide. Alternatively: Use Na metal in the neat alcohol.

-

Reaction: Add the alkoxide solution to a solution of 3-chloropyridazine in THF at 0°C.

-

Warming: Allow to warm to RT. Most alkoxides react rapidly (30 min - 2 hrs) at RT due to higher nucleophilicity compared to amines.

-

Quench: Quench with minimal water. Extract immediately to avoid basic hydrolysis of the product.

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Nucleophile too weak (e.g., aniline with EWG). | Switch solvent to NMP (higher T). Add acid catalyst (10 mol% HCl) to activate ring (careful balance needed). |

| Formation of Solid Precipitate | Pyridazinone formation (Hydrolysis).[2] | Check solvent water content. Ensure base is not hydroxide.[3] |

| Bis-substitution (in 3,6-dichloro) | Excess nucleophile or temp too high. | Reduce equivalents to 0.9. Add nucleophile slower. Lower temperature. |

| NMR: Loss of Aromatic Signal | Ring reduction or polymerization. | Ensure atmosphere is inert ( |

References

-

Mechanistic Insight & Kinetics

- Title: Reactivity of 1,2-diazines in nucleophilic substitution.

- Source:Journal of Heterocyclic Chemistry.

-

Link: (General reference for Diazine reactivity).

-

Synthesis of 3-Amino-6-chloropyridazine

-

Title: Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A).[1]

- Source: Google P

-

Link:

-

-

Green Chemistry Approaches

-

Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[4]

- Source:Beilstein Journal of Organic Chemistry.

-

Link:

-

-

Regioselectivity in Polyhalogenated Heterocycles

-

Title: Haloselectivity of Heterocycles (Baran Group Meeting).[5]

- Source: Scripps Research.

-

Link:

-

-

Pyridazinone Side Reactions

- Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.

- Source: Wageningen University & Research.

-

Link:

Sources

- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. d-nb.info [d-nb.info]

- 5. baranlab.org [baranlab.org]

Troubleshooting & Optimization

purification strategies for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid intermediates

Technical Support Center: Purification of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

User Guide Overview

Subject: Purification Strategies for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (Intermediate Code: CDP-4-CA) Applicable For: Process Chemists, Analytical Scientists, Scale-up Engineers.[1] Scope: Isolation from chlorination mixtures, removal of hydrolytic impurities, and final polishing.[2][3]

Module 1: The "Crash Out" Strategy (pH-Dependent Isolation)

Context: The most efficient isolation method for CDP-4-CA exploits its amphoteric nature but predominantly acidic character (pKa ~3.2–3.5 for the carboxylic acid).[1] The 3-chloro substituent significantly lowers the basicity of the pyridazine ring, making the molecule behave primarily as a carboxylic acid that is soluble in alkaline aqueous media but insoluble in acidic aqueous media.

The Protocol:

-

Dissolution: Dissolve the crude reaction mass (post-quenching) in 1.0 M NaOH (aq). Target pH 9–10.

-

Why: This converts the acid to its sodium carboxylate salt (

), which is highly water-soluble.[1]

-

-

Organic Wash (Critical Step): Wash the aqueous alkaline solution with Ethyl Acetate or DCM (

vol).[2]-

Why: This removes neutral impurities (unreacted starting materials, decarboxylated by-products) while keeping the target product in the water phase.[2]

-

-

Controlled Acidification: Cool the aqueous phase to 0–5°C. Slowly add 2.0 M HCl dropwise until pH reaches ~2.0.

-

Observation: The product should precipitate as an off-white to pale yellow solid.[1]

-

-

Filtration: Filter the solid and wash with ice-cold water (minimal volume) followed by cold hexanes .

Troubleshooting FAQ:

Q: The product is "oiling out" instead of crystallizing during acidification. Why? A: This occurs if the acidification is too rapid or the temperature is too high.

Q: I have low recovery yield after acidification. A: The compound has partial water solubility.[1] If the mother liquor volume is too large, you lose product. [2] * Fix: Saturate the acidic mother liquor with NaCl (salting out) and perform a back-extraction with EtOAc/THF (1:1) to recover the remaining acid.

Module 2: Managing the "Hydrolysis Nightmare" (Impurity Control)

The Problem:

The 3-chloro group is susceptible to hydrolysis, converting the target back to 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (the "3-hydroxy" impurity).[1] This typically happens during the POCl

Impurity Profile:

-

Target (3-Cl): Soluble in DCM/EtOAc; pKa ~3.5.[1]

-

Impurity (3-OH/Oxo): High melting point (>250°C), very polar, poor solubility in DCM.[2]

Removal Strategy (The "Differential Solubility" Wash): If your crude solid contains >5% of the 3-hydroxy impurity, recrystallization is required.[2]

Protocol:

-

Solvent Selection: Use Acetonitrile (ACN) or a Toluene/EtOAc (3:1) mixture.[1][2]

-

Process:

-

Suspend crude solid in refluxing ACN (10 mL/g).

-

The 3-chloro target should dissolve; the 3-hydroxy impurity often remains undissolved due to its high polarity/H-bonding network.[1]

-

Hot Filtration: Filter the mixture while hot to remove the undissolved 3-hydroxy impurity.[1]

-

Cooling: Cool the filtrate to 0°C to crystallize the pure 3-chloro acid.

-

Visualizing the Logic:

Caption: Decision tree for selecting between Acid/Base extraction and Hot Filtration based on impurity levels.

Module 3: Handling Chlorination Intermediates (Safety & Stability)

Context:

The synthesis usually involves heating the 3-oxo precursor with POCl

Best Practice Protocol:

-

Quenching: Never add water to the reaction.[1] Add the reaction mixture to ice-water.

-

Post-Quench Stability:

-

Once quenched, the mixture is highly acidic (H

PO -

Immediate Action: Do not let the product sit in this acidic soup for hours. Filter immediately or extract into organic solvent (DCM) to move the product away from the acidic aqueous phase.

-

Data: Solvent Compatibility Table

| Solvent | Solubility (3-Cl Target) | Solubility (3-OH Impurity) | Suitability |

| DCM | High | Very Low | Excellent for extraction.[1] |

| Water (pH 2) | Low (Precipitates) | Moderate | Good for precipitation.[2] |

| Water (pH 10) | High (Salt) | High (Salt) | Good for initial dissolution.[2] |

| Acetonitrile | High (Hot) | Low | Best for recrystallization.[2] |

| Hexanes | Low | Insoluble | Good for washing filter cakes.[1] |

Module 4: Chromatographic Polishing (When All Else Fails)

If recrystallization fails to meet >99% purity specs (e.g., for pharmaceutical standards), use Reverse Phase Chromatography.[2]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

-

Gradient: 5% ACN

95% ACN over 20 mins. The 3-chloro acid typically elutes later than the 3-hydroxy impurity due to the lipophilic Cl atom.[1]

References

-

Synthesis of Chloropyridazines: Organic Syntheses, Coll. Vol. 9, p. 380 (1998); Vol. 75, p. 69 (1997).[2] (General protocols for POCl

chlorination of diazinones). - Purification of Pyridazine Carboxylic Acids:Journal of Heterocyclic Chemistry, Vol 45, Issue 6. (Discusses solubility profiles of pyridazinones vs. chloropyridazines).

-

POCl3 Quenching Safety: BenchChem Technical Guides, "Strategic Use of Phosphorus Oxychloride in Synthesis." [2]

-

pKa and Solubility Data: PubChem Compound Summary for 6-chloropyridazine-3-carboxylic acid (Analogous structure data). [2]

Sources

- 1. 3-Chloropyridazine-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

Technical Support Center: Overcoming Steric Hindrance in 5,6-Dimethylpyridazine Reactions

Welcome to the technical support center for synthetic chemists working with 5,6-dimethylpyridazine. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges posed by this sterically hindered scaffold. The two methyl groups at the 5 and 6 positions introduce significant steric bulk, which can impede reactivity and lead to undesired side reactions. This resource will equip you with the knowledge to anticipate and overcome these hurdles.

I. Understanding the Challenge: The Impact of Steric Hindrance

The 5,6-dimethyl substitution on the pyridazine ring creates a sterically congested environment, primarily affecting reactions at the 3 and 4 positions, as well as influencing the reactivity of the nitrogen atoms. This steric hindrance can manifest in several ways:

-

Reduced Reaction Rates: The bulky methyl groups can physically block the approach of reagents to the reactive sites, slowing down the reaction.[1]

-

Lower Yields: Incomplete reactions due to steric hindrance are a common cause of low product yields.

-

Altered Regioselectivity: The steric bulk can direct incoming reagents to less hindered positions, leading to unexpected products.

-

Catalyst Inactivation: In metal-catalyzed reactions, the substrate may struggle to coordinate with the metal center, or the resulting complex may be unstable.

Below, we address common problems and provide actionable solutions.

II. FAQs and Troubleshooting Guides

FAQ 1: Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with a 3-halo-5,6-dimethylpyridazine, but I am observing very low to no product formation. What are the likely causes and how can I optimize my reaction?

Answer: This is a classic issue when dealing with sterically hindered heteroaromatics. The two methyl groups adjacent to the reaction site can significantly impede the oxidative addition and reductive elimination steps in the catalytic cycle. Here’s a systematic troubleshooting approach:

1. Catalyst and Ligand Selection are Crucial:

-

Palladium Precatalysts: Standard catalysts like Pd(PPh₃)₄ may be too bulky. Consider using more active and less sterically demanding pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Bulky, Electron-Rich Ligands: To overcome the steric hindrance of the substrate, bulky and electron-rich phosphine ligands are often necessary. These ligands promote oxidative addition and stabilize the catalytic species. Excellent choices include:

-

Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are designed to facilitate coupling with hindered substrates.

-

Carbene Ligands: N-heterocyclic carbene (NHC) ligands can also be highly effective.

-

-

Nickel Catalysis as an Alternative: In some cases, nickel catalysts can outperform palladium for cross-coupling of sterically hindered substrates.[2] Consider exploring catalysts like NiCl₂(dppp) or NiCl₂(PCy₃)₂.

2. Optimizing Reaction Conditions:

-

Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products.

-

Base: The choice of base is critical. A stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases like Na₂CO₃.[3]

-

Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are standard. The choice of solvent can influence catalyst solubility and reactivity.

Troubleshooting Table: Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethylpyridazine

| Parameter | Initial Conditions (Low Yield) | Optimized Conditions (Improved Yield) | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | More active precatalyst. |

| Ligand | None | SPhos (6 mol%) | Bulky ligand promotes oxidative addition. |

| Base | Na₂CO₃ (2 eq.) | Cs₂CO₃ (3 eq.) | Stronger base facilitates transmetalation. |

| Temperature | 80 °C | 110 °C | Overcomes activation energy barrier. |

| Solvent | Dioxane/H₂O | Dioxane (anhydrous) | Can improve catalyst performance. |

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add 3-bromo-5,6-dimethylpyridazine (1.0 eq.), the desired boronic acid (1.2 eq.), and Cs₂CO₃ (3.0 eq.).

-

Add Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace a halide at the 3-position of 5,6-dimethylpyridazine with an amine nucleophile, but the reaction is extremely slow and gives poor yields. How can I drive this SNAr reaction to completion?

Answer: The electron-deficient nature of the pyridazine ring favors SNAr reactions; however, the 5,6-dimethyl groups present a significant steric barrier to the approaching nucleophile.[4][5] Here are several strategies to enhance the reaction rate and yield:

1. Increase Nucleophile Reactivity:

-

Use a Stronger Nucleophile: If possible, deprotonate the amine with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to addition to form the more reactive amide anion.

-

Consider Smaller Nucleophiles: If the structure of the nucleophile is flexible, a less bulky amine may react more readily.

2. Harsh Reaction Conditions:

-

High Temperatures: SNAr reactions on sterically hindered substrates often require elevated temperatures, sometimes in excess of 150 °C. The use of a sealed tube or microwave reactor can be beneficial.

-

Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP can help to stabilize the charged Meisenheimer intermediate and accelerate the reaction.[5]

3. Leaving Group Ability:

-

F > Cl > Br > I: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. A more electronegative leaving group (like fluorine) can increase the electrophilicity of the carbon center, accelerating the attack.[5] If feasible, starting with a 3-fluoro-5,6-dimethylpyridazine could improve reactivity.

Troubleshooting Workflow for SNAr Reactions

Caption: Strategy for C-3 selective C-H functionalization using a directing group.

FAQ 4: Cycloaddition Reactions

Question: Can 5,6-dimethylpyridazine participate in cycloaddition reactions, for instance, as a diene in an inverse-electron-demand Diels-Alder reaction?

Answer: The pyridazine ring is electron-deficient and can act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. [6]However, the 5,6-dimethyl substitution pattern presents a significant steric challenge that will likely inhibit this reactivity.

-

Steric Hindrance: The methyl groups at the termini of the diene system will sterically clash with the incoming dienophile, raising the activation energy of the cycloaddition.

-

Alternative Reactivity: It is more likely that reactions will occur at the nitrogen atoms (e.g., N-alkylation or N-oxidation) or, if a suitable leaving group is present, through nucleophilic substitution.

-

Forcing Conditions: While not impossible, any potential cycloaddition would likely require highly reactive dienophiles (e.g., strained alkynes or alkenes) and harsh reaction conditions (high temperature and pressure). The yields are expected to be low.

For synthetic routes requiring a fused ring system, it is often more practical to construct the desired scaffold from acyclic precursors rather than attempting a sterically hindered cycloaddition on the pre-formed 5,6-dimethylpyridazine core. [7]

III. Summary of Key Strategies

| Reaction Type | Primary Challenge | Key Strategies |

| Metal-Catalyzed Cross-Coupling | Steric hindrance impeding catalytic cycle. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos); employ highly active Pd precatalysts or Ni catalysts; increase reaction temperature. [8][9] |

| Nucleophilic Aromatic Substitution | Slow reaction rates due to steric blocking of the nucleophile. | Use stronger nucleophiles (e.g., pre-formed anions); high temperatures (microwave irradiation); high-boiling polar aprotic solvents (DMSO, NMP). [4][5] |

| C-H Functionalization | Low reactivity and poor regioselectivity. | Employ directing groups to achieve C-3 selectivity; use highly active catalyst systems (e.g., Pd pincer complexes). [10][11] |

| Cycloaddition Reactions | Steric clash between methyl groups and dienophile. | Generally not a viable strategy. Consider alternative synthetic routes from acyclic precursors. [6][7] |

This technical guide provides a starting point for addressing the synthetic challenges associated with 5,6-dimethylpyridazine. As with all chemical research, empirical optimization will be key to the success of your specific transformations. We encourage you to consult the primary literature for more detailed examples and methodologies.

References

Sources

- 1. scribd.com [scribd.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

recrystallization solvents for purifying 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Technical Support Guide: Purification of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Executive Summary & Compound Profile

User: Pharmaceutical Process Chemists, R&D Scientists Subject: Optimization of Recrystallization Solvents & Protocols Compound Class: Halogenated Heterocyclic Carboxylic Acid[1]

Physicochemical Insight: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid presents a specific purification challenge due to its "push-pull" solubility profile.[1]

-

Polar Handle: The carboxylic acid moiety (-COOH, pKa ~3.5–4.[1]5) dominates its interaction with polar solvents, enabling hydrogen bonding and pH-dependent solubility.[1]

-

Lipophilic Scaffold: The 3-chloro and 5,6-dimethyl substituents increase lipophilicity compared to the parent pyridazine, reducing water solubility at neutral pH and increasing solubility in organic solvents like ethyl acetate or chlorinated hydrocarbons.[1]

This guide prioritizes a two-stage purification strategy :

-

Acid-Base Reprecipitation: To remove non-acidic organic impurities.

-

Thermal Recrystallization: To remove structural isomers and inorganic salts.

Solvent Selection Matrix

The following table summarizes solvent suitability based on the compound's structural analogs (e.g., chloropyridazines, nicotinic acid derivatives) and general solubility principles.

| Solvent System | Classification | Suitability | Comments |

| Water (pH adjusted) | Primary | High | Best for initial cleanup. Dissolve in dilute base (pH > 8), filter, then precipitate with acid (pH < 2).[1] |

| Ethanol / Water (1:1 to 3:1) | Secondary | High | Standard Recrystallization. The ethanol dissolves the lipophilic core; water acts as the anti-solvent to induce crystallization upon cooling. |

| Acetonitrile (MeCN) | Alternative | Medium-High | Good for removing polar impurities. Often yields sharper crystals than alcohols. |

| Ethyl Acetate (EtOAc) | Alternative | Medium | Good for final polishing if the compound is sufficiently soluble at reflux. May require a non-polar anti-solvent (e.g., Heptane).[1] |

| Toluene | Specialized | Low-Medium | Use only if the compound is highly lipophilic. High boiling point allows for good thermal gradient but removal is difficult. |

Detailed Protocols

Phase 1: Acid-Base Reprecipitation (Chemical Purification)

Use this method first if the crude purity is <95% or contains significant non-acidic organic byproducts.

Mechanism: The carboxylic acid forms a water-soluble salt (carboxylate) under basic conditions, while non-acidic impurities remain insoluble organic oils/solids.[1]

-

Dissolution: Suspend the crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) or 1N Sodium Hydroxide (NaOH) . Use approximately 5–10 mL of base per gram of solid.

-

Checkpoint: The solution should be clear. If solids remain, they are likely impurities.[1]

-

-

Filtration: Filter the basic solution through a Celite pad or sintered glass funnel to remove insoluble organic impurities.

-

Precipitation: Slowly add 2N Hydrochloric Acid (HCl) to the filtrate with vigorous stirring until the pH reaches ~1–2.

-

Observation: A thick white/off-white precipitate should form immediately.

-

-

Isolation: Cool the slurry in an ice bath (0–5°C) for 30 minutes. Filter the solid and wash with cold water to remove inorganic salts (NaCl).

-

Drying: Dry the filter cake significantly before proceeding to Phase 2.

Phase 2: Thermal Recrystallization (Final Polish)

Use this method to improve crystallinity and remove trace isomers.[1]

Recommended Solvent System: Ethanol/Water (Binary System)[1]

-

Saturation: Place the dried solid in an Erlenmeyer flask. Add Ethanol (95% or absolute) dropwise while heating to reflux (approx. 78°C).

-

Dissolution: Add just enough hot ethanol to dissolve the solid completely.

-

Tip: If the solution is colored, you may add activated charcoal (1–2% w/w), reflux for 5 mins, and filter hot.[1]

-

-

Anti-Solvent Addition: While keeping the solution hot, slowly add hot water dropwise until a faint, persistent cloudiness (turbidity) appears.[1]

-

Clarification: Add a few drops of hot ethanol to clear the turbidity.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (slow cooling promotes purer crystals). Then, place in an ice bath for 1 hour.

-

Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting & FAQs

Q1: The compound "oils out" (forms a liquid layer) instead of crystallizing. What do I do?

-

Cause: The temperature dropped too quickly, or the solvent polarity is mismatched (too much water).[1]

-

Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol). Seed the solution with a tiny crystal of the pure product if available. Cool very slowly (wrap the flask in foil or a towel).

Q2: I have low recovery yield (<50%). Where is my compound?

-